molecular formula C9H17NO6 B2414275 Dimethyl 3-aminopentanedioate acetate CAS No. 1345983-89-2

Dimethyl 3-aminopentanedioate acetate

Cat. No.: B2414275
CAS No.: 1345983-89-2
M. Wt: 235.236
InChI Key: QJGRKOMLBCJWAY-UHFFFAOYSA-N
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Description

Dimethyl 3-aminopentanedioate acetate is a chemical compound with the molecular formula C9H17NO6. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group and ester functionalities, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-aminopentanedioate acetate can be synthesized through a reaction involving dimethyl 3-aminopentanedioate and glacial acetic acid. The process typically involves cooling a solution of dimethyl 3-aminopentanedioate in tert-butyl methyl ether in an ice bath, followed by the dropwise addition of glacial acetic acid while maintaining the reaction temperature at approximately 15°C. The resulting mixture is then stirred and cooled further to 5°C, leading to the formation of the desired product as an off-white solid .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid and isopropyl acetate. The reaction is carried out at room temperature (around 22°C) for approximately 1.75 hours. The product is then isolated through a series of washing and drying steps .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-aminopentanedioate acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the type of reaction and reagents used .

Scientific Research Applications

Dimethyl 3-aminopentanedioate acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 3-aminopentanedioate acetate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-aminopentanedioate
  • Dimethyl 4-aminopentanedioate
  • Dimethyl 3-aminobutanedioate

Uniqueness

Dimethyl 3-aminopentanedioate acetate is unique due to its specific structural arrangement, which provides distinct reactivity and functional properties compared to its analogs. The position of the amino group and ester functionalities allows for selective interactions and transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

acetic acid;dimethyl 3-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.C2H4O2/c1-11-6(9)3-5(8)4-7(10)12-2;1-2(3)4/h5H,3-4,8H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGRKOMLBCJWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC(=O)CC(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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